BGT226 - 1245537-68-1

BGT226

Catalog Number: EVT-253139
CAS Number: 1245537-68-1
Molecular Formula: C₃₂H₂₉F₃N₆O₆
Molecular Weight: 650.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BGT226 is a potent, orally bioavailable, small-molecule inhibitor that targets both Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). [, , , , , , , , ] It functions as a dual inhibitor of these key signaling pathways, which are frequently dysregulated in various cancers. [, , , , , , , , ] BGT226 has demonstrated significant potential as a therapeutic agent in preclinical studies, effectively inhibiting the growth of various cancer cell lines and in vivo tumor models. [, , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

While the specific molecular structure of BGT226 is not explicitly provided in the papers, it is described as a small-molecule inhibitor. [] Its structure likely contains features that enable binding to the ATP-binding pockets of both PI3Ks and mTOR, hindering their kinase activities. [, ]

Mechanism of Action

BGT226 functions by simultaneously inhibiting both PI3Ks and mTOR. [, , , , , , , , ] This dual inhibition effectively disrupts downstream signaling cascades, leading to several cellular responses, including:

  • Inhibition of AKT/mTOR Signaling: BGT226 directly inhibits the activation of AKT, a key downstream effector of PI3K, and mTORC1/2 complexes. [, , , , , , , , , , , , , , , , , ] This leads to the downregulation of crucial proteins involved in cell growth, proliferation, and survival, such as p70S6K and 4E-BP1. [, , , , , , , , , , , , , , , , , ]
  • Cell Cycle Arrest: BGT226 induces cell cycle arrest primarily in the G0/G1 phase, preventing cell cycle progression and proliferation. [, , , , , , ]
  • Induction of Apoptosis and Autophagy: Depending on the cell type and context, BGT226 can induce both apoptosis (programmed cell death) and autophagy (self-degradation of cellular components). [, , , , , , , , , , , , , , , ]
  • Inhibition of Angiogenesis: BGT226 exhibits anti-angiogenic properties by downregulating HIF-1α and VEGF expression, limiting the formation of new blood vessels that are essential for tumor growth. [, ]
Applications
  • Head and Neck Cancer: BGT226 demonstrates potent growth inhibition in head and neck cancer cell lines, including cisplatin-resistant variants. [, ] In vivo studies showed significant tumor growth delay in a xenograft model. []
  • Multiple Myeloma: BGT226 effectively inhibits growth in multiple myeloma cell lines and primary cells, inducing apoptosis and cell cycle arrest. [] It also abrogates the stimulatory effects of growth factors on myeloma cells. []
  • Hepatocellular Carcinoma: BGT226 exhibits cytotoxic effects on hepatocellular carcinoma cell lines, both in normoxic and hypoxic conditions. [, ] Notably, it retains its efficacy in hypoxia, a condition often associated with chemoresistance. [, ]
  • Pancreatic Cancer: BGT226 induces cell cycle arrest and downregulates Survivin and STAT3 expression in pancreatic cancer cell lines. []
  • Acute Myeloid Leukemia (AML): BGT226 exhibits potent antiproliferative and pro-apoptotic effects in AML cell lines, particularly in those harboring mutant FLT3 and KIT isoforms. []
  • Acute Lymphoblastic Leukemia (ALL): BGT226 significantly suppresses cell growth and induces apoptosis in both Ph+ and Ph- ALL cells, showing greater efficacy compared to selective PI3K or mTOR inhibitors. [, , , , , , , ]
  • Breast Cancer: BGT226 effectively inhibits the growth of endocrine-resistant breast cancer cells, including those resistant to palbociclib. [, ] Combinations with palbociclib show synergistic effects in palbociclib-resistant models. []
  • Leishmaniasis and Trypanosomiasis: BGT226 displays potent antiparasitic activity against Leishmania donovani and Trypanosoma brucei in vitro and in vivo models. [] This suggests its potential as a novel therapeutic agent for these neglected tropical diseases. []
  • Adrenocortical Carcinoma: BGT226, in combination with HSP90 inhibitors, demonstrates synergistic effects in inhibiting cell proliferation, inducing apoptosis, and reducing metastatic potential in adrenocortical carcinoma cells. []
  • Other Applications: BGT226 has also been utilized as a tool to study ATM kinase activity [] and to investigate the effects of PI3K inhibition in various cancer types. [, , , , , , , , , ]
Future Directions
  • Clinical Development: While BGT226 has shown promise in preclinical settings, further clinical trials are necessary to assess its safety, efficacy, and optimal dosing in human cancer patients. [, , , , , , , ]
  • Combination Therapies: Exploring BGT226 in combination with other targeted therapies, chemotherapies, or immunotherapies could enhance its therapeutic efficacy and potentially overcome resistance mechanisms. [, , , , , , , , , , , ]
  • Biomarker Development: Identifying predictive biomarkers of response to BGT226 would enable personalized treatment strategies and improve patient outcomes. [, ]
  • Mechanism of Resistance: Understanding the mechanisms of resistance to BGT226 is crucial for developing strategies to overcome treatment resistance and improve long-term efficacy. [, ]

Properties

CAS Number

1245537-68-1

Product Name

BGT-226 maleate

IUPAC Name

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

Molecular Formula

C₃₂H₂₉F₃N₆O₆

Molecular Weight

650.6

InChI

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YUXMAKUNSXIEKN-BTJKTKAUSA-N

SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O

Synonyms

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.